Mitoridine: A Technical Overview of Ridinilazole for Mitochondrial Research
Mitoridine: A Technical Overview of Ridinilazole for Mitochondrial Research
Introduction
The term "Mitoridine" does not correspond to a recognized compound in chemical literature. It is believed to be a probable misnomer or a developmental code name for ridinilazole (B1679324) , an investigational antibiotic being explored for its potential applications in mitochondrial dysfunction. This document provides a comprehensive technical guide on the chemical structure, and to the extent publicly available, the experimental context of ridinilazole.
Chemical Structure and Properties
Ridinilazole is a novel, targeted-spectrum antibiotic. Its chemical structure is distinct from other classes of antibiotics.
Systematic Name: 4-({[5-({[(2R)-2-aminopropyl]amino}methyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-2-chloropyridine Molecular Formula: C14H19ClN4OS Molecular Weight: 342.84 g/mol
Mechanism of Action & Signaling Pathways
Ridinilazole exhibits a unique mechanism of action, distinguishing it from other antibiotics used for Clostridioides difficile infection (CDI).
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Primary Target: Ridinilazole's primary mechanism of action is binding to the minor groove of DNA.[1][2][3][4] This interaction is confirmed through biochemical and structural data.[1][2][3][4]
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Transcriptional Dysregulation: The binding of ridinilazole to DNA leads to widespread transcriptional perturbation.[1] Within 15 minutes of exposure, over 19% of the C. difficile transcriptome is altered.[1] This dysregulation significantly impacts genes involved in energy generation, such as the Stickland pathway and ATP production via ATP synthase.[1]
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Inhibition of Cell Division: It is thought that ridinilazole interferes with bacterial cell division.[5][6] The disruption of cellular energy production may contribute to this effect.[1]
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Suppression of Toxin Production: Ridinilazole has been shown to significantly reduce the production of C. difficile toxins A and B.[7][8] This, in turn, lessens the inflammatory response in human intestinal cells.[7][8]
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Specificity: A key characteristic of ridinilazole is its narrow spectrum of activity, primarily targeting C. difficile while having minimal impact on the normal gut microbiota.[5][6][9] This selectivity is crucial for preventing the dysbiosis that often leads to recurrent CDI.[10][11]
The following diagram illustrates the proposed mechanism of action for ridinilazole.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of ridinilazole.
Table 1: In Vitro Activity of Ridinilazole and Comparator Antimicrobials against C. difficile
| Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Ridinilazole | 0.015 - 0.5 | 0.03 - 0.25 | 0.125 - 0.25 | [5][8] |
| Metronidazole | <0.125 - 2 | 0.25 - 0.5 | 1 - 2 | [5] |
| Vancomycin (B549263) | 0.25 - 8 | 1 | 2 | [5] |
| Fidaxomicin | 0.004 - 1 | 0.03 - 0.06 | 0.125 | [5] |
Table 2: Clinical Efficacy of Ridinilazole vs. Vancomycin in Phase 2 and Phase 3 Trials
| Outcome | Ridinilazole | Vancomycin | Study Phase | Treatment Difference (90% or 95% CI) | Reference |
| Sustained Clinical Response | 66.7% | 42.4% | Phase 2 | 21.1% (90% CI 3.1–39.1) | [12] |
| Sustained Clinical Response | 73% | 70.7% | Phase 3 | 2.2% (95% CI: -4.2%, 8.6%) | [10][11] |
| CDI Recurrence | 14.3% | 34.8% | Phase 2 | -16.2% (90% CI -35.5 to 3) | [5] |
| CDI Recurrence | 8.1% | 17.3% | Phase 3 | -9.2% (95% CI: -14.1%, -4.5%) | [10][11] |
| Median Time to Diarrhea Resolution (days) | 4 | 5 | Phase 2 | HR 1.19 (90% CI 0.76-1.87) | [5] |
| Median Time to Hospital Discharge (days) | 5 | 7 | Phase 2 | HR 0.99 (90%CI 0.34-2.91) | [5] |
Experimental Protocols
Detailed experimental protocols for ridinilazole are primarily available through clinical trial registrations and related publications.
Phase 3 Clinical Trial Protocol (Ri-CoDIFy 1 & 2)
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Study Design: A Phase 3, randomized, double-blind, active-controlled study to compare the efficacy and safety of ridinilazole with vancomycin for the treatment of CDI.[13]
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Participants: Adults (≥18 years) with a confirmed diagnosis of CDI, including diarrhea (≥3 unformed bowel movements in 24 hours) and a positive stool test for C. difficile toxin.[14]
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Intervention:
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Primary Endpoint: Sustained Clinical Response (SCR), defined as clinical cure at the end of treatment and no recurrence of CDI within 30 days after the end of treatment.[5][15]
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Secondary and Exploratory Endpoints:
The workflow for this clinical trial can be visualized as follows:
In Vitro Susceptibility Testing
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Methodology: The minimum inhibitory concentrations (MICs) of ridinilazole and comparator agents are determined against a panel of clinical C. difficile isolates.[5] This is typically performed using agar (B569324) dilution or broth microdilution methods according to established standards.
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Data Collection: The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are calculated to assess the in vitro potency of the antibiotic.[5]
Confocal Microscopy for DNA Localization
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Objective: To visualize the intracellular localization of ridinilazole within C. difficile.[16]
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Protocol:
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C. difficile cells are exposed to ridinilazole.
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Due to its intrinsic fluorescence upon binding to DNA, the localization of ridinilazole can be directly observed using high-resolution confocal microscopy.[1][4][16]
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Co-localization studies with DNA-specific stains (e.g., DRAQ5) are performed to confirm that ridinilazole accumulates at the site of the bacterial DNA.[1]
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References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Novel DNA Binding Mechanism of Ridinilazole, a Precision Clostridiodes difficile Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ridinilazole: a novel antimicrobial for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ridinilazole - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Ridinilazole: a novel, narrow‐spectrum antimicrobial agent targeting Clostridium (Clostridioides) difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contagionlive.com [contagionlive.com]
- 10. A Randomized, Double-Blind, Phase 3 Safety and Efficacy Study of Ridinilazole Versus Vancomycin for Treatment of Clostridioides difficile Infection: Clinical Outcomes With Microbiome and Metabolome Correlates of Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of ridinilazole compared with vancomycin for the treatment of Clostridium difficile infection: a phase 2, randomised, double-blind, active-controlled, non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Emerging Options for the Prevention and Management of Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1052. Characterisation of the DNA binding properties of ridinilazole, a selective antibiotic currently in phase III trials for the treatment of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
